![molecular formula C6H4BrClFN B15328738 6-Bromo-2-(chloromethyl)-3-fluoropyridine](/img/structure/B15328738.png)
6-Bromo-2-(chloromethyl)-3-fluoropyridine
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Overview
Description
6-Bromo-2-(chloromethyl)-3-fluoropyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and fluorine atoms on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: The compound can be synthesized through the halogenation of pyridine derivatives. This involves the substitution of hydrogen atoms on the pyridine ring with halogen atoms (bromine, chlorine, and fluorine) using halogenating agents such as bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under specific temperature and pressure conditions.
Continuous Flow Process: Alternatively, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for higher production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the halogen atoms are replaced by oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to replace halogen atoms with hydrogen atoms.
Substitution: Substitution reactions are common, where one halogen atom is replaced by another halogen or a different functional group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidation can yield products such as pyridine N-oxide or carboxylic acids.
Reduction Products: Reduction can result in the formation of pyridine derivatives with fewer halogen atoms.
Substitution Products: Substitution reactions can produce a variety of halogenated or functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: 6-Bromo-2-(chloromethyl)-3-fluoropyridine is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound serves as a probe in biological studies to understand the interactions of halogenated pyridines with biological macromolecules. Medicine: It is investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceuticals. Industry: The compound is utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 6-Bromo-2-(chloromethyl)-3-fluoropyridine exerts its effects depends on its specific application. In cross-coupling reactions, it typically undergoes oxidative addition and transmetalation steps facilitated by transition metal catalysts such as palladium. The molecular targets and pathways involved vary based on the biological or industrial context in which the compound is used.
Comparison with Similar Compounds
6-Bromo-2-chloropyridine: Lacks the chloromethyl group.
2-(Chloromethyl)-3-fluoropyridine: Lacks the bromine atom.
6-Bromo-3-fluoropyridine: Lacks the chloromethyl group.
This comprehensive overview highlights the significance of 6-Bromo-2-(chloromethyl)-3-fluoropyridine in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Biological Activity
6-Bromo-2-(chloromethyl)-3-fluoropyridine is a heterocyclic organic compound with a unique structure that includes a pyridine ring substituted with bromine, chloromethyl, and fluorine groups. Its molecular formula is C6H4BrClF, and it has a molecular weight of approximately 224.45 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The presence of halogen atoms in this compound enhances its reactivity, facilitating various substitution reactions. Common reagents used in these reactions include organometallic reagents and halogenating agents, typically under controlled conditions using solvents like toluene or dichloromethane.
Biological Activity
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The compound's biological activity is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes.
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to other known antimicrobial agents . The structure-activity relationship (SAR) analysis suggests that the introduction of fluorine enhances the antimicrobial efficacy of similar compounds.
Anticancer Activity
In vitro studies have evaluated the anticancer effects of this compound on various cancer cell lines. The compound has been found to induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cells, with a significant increase in apoptotic cells observed at higher concentrations. The mechanisms involved include the activation of DNA damage pathways, as evidenced by increased expression of proteins associated with apoptosis .
Case Studies
- Antimicrobial Efficacy : A study comparing the antimicrobial activities of various fluoroaryl compounds found that this compound showed significant inhibition against S. aureus at MIC values around 32 µM. This positions it as a potential candidate for further development as an antimicrobial agent .
- Anticancer Mechanisms : Research into its anticancer properties revealed that treatment with this compound resulted in morphological changes indicative of apoptosis in HNSCC cell lines. Flow cytometry confirmed a dose-dependent increase in apoptotic cells, supporting its potential as an anticancer therapeutic .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Key Features | Biological Activity |
---|---|---|
3-Bromo-2-chloropyridine | Lacks chloromethyl group; simpler structure | Moderate antimicrobial |
5-Bromo-6-chloronicotinic acid | Contains carboxylic acid group; different reactivity | Antimicrobial |
3-Bromo-2-chloro-5-fluoropyridine | Similar halogen substitutions; different position | Antimicrobial |
3-Bromo-2-chloromethylpyridine | Similar structure but lacks fluorine substitution | Limited activity |
3-Bromo-2-chloro-5-methylpyridine | Contains methyl group instead of fluorine | Limited activity |
The unique arrangement of substituents in this compound significantly influences its chemical behavior and biological activity compared to these similar compounds.
Properties
Molecular Formula |
C6H4BrClFN |
---|---|
Molecular Weight |
224.46 g/mol |
IUPAC Name |
6-bromo-2-(chloromethyl)-3-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,3H2 |
InChI Key |
NLHWMNGNESPBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)CCl)Br |
Origin of Product |
United States |
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